(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride
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Overview
Description
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield an alcohol, while substitution reactions could introduce various functional groups at the nitrogen atoms.
Scientific Research Applications
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-8-azabicyclo[3.2.1]octan-3-one hydrochloride
- (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride
Uniqueness
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is unique due to its specific arrangement of nitrogen atoms and the ketone group within the bicyclic structure. This configuration imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
2624108-59-2 |
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Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m1./s1 |
InChI Key |
ZWEJRPZWECKAAK-JBUOLDKXSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC[C@@H]1N2.Cl |
Canonical SMILES |
C1CC2C(=O)NCC1N2.Cl |
Purity |
95 |
Origin of Product |
United States |
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